molecular formula C10H12ClN3O5 B12283858 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

Cat. No.: B12283858
M. Wt: 289.67 g/mol
InChI Key: RJHGETAGZHXUQU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHGETAGZHXUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with a suitable butanoic acid derivative under controlled conditions to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents and other electrophiles .

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride
  • CAS No.: 154564-03-1
  • Molecular Formula : C₁₀H₁₂ClN₃O₅
  • Molecular Weight : 289.67 g/mol
  • Storage : Inert atmosphere, 2–8°C .

Structural Features :

  • The compound consists of a succinamide backbone (4-oxobutanoic acid) substituted with an amino group at position 2 and a 4-nitroanilino group at position 2. The hydrochloride salt enhances solubility in polar solvents.

Hazards :

  • GHS Classification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structural Analogues

The compound belongs to a class of 4-anilino-4-oxobutanoic acid derivatives. Key structural variations include substitutions on the aniline ring or modifications to the backbone. Below is a detailed comparison with select analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Substituents on Aniline Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (154564-03-1) 4-Nitro C₁₀H₁₂ClN₃O₅ 289.67 Hydrochloride salt; moderate solubility in water; used in peptide synthesis
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (20266-25-5) 2-Chloro C₁₀H₉ClNO₃ 226.64 Chloro-substituent increases lipophilicity; potential enzyme inhibition
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-Fluoro, 4-methyl C₁₁H₁₂FNO₃ 225.22 Fluorine enhances metabolic stability; methyl group improves membrane permeability
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid (N/A) 4-Ethoxycarbonyl C₁₃H₁₅NO₅ 265.26 Ethoxycarbonyl group enhances solubility in organic solvents; used as a synthetic intermediate
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methyl + α,β-unsaturated backbone C₁₁H₁₁NO₃ 205.21 Conjugated double bond increases acidity (pKa ~3.5); studied for antimicrobial activity
4-{4-Nitroanilino}-3-(3-methoxybenzyl)-4-oxobutanoic acid (139346-57-9) 4-Nitro + 3-methoxybenzyl C₁₈H₁₇N₂O₆ 357.34 Bulky methoxybenzyl group may sterically hinder interactions; explored in drug discovery
4-[3-(Aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (335210-32-7) 4-Chloro, 3-aminocarbonyl C₁₁H₁₁ClN₂O₄ 270.67 Chloro and carboxamide groups enhance binding to biological targets
Key Findings :

Electron-Withdrawing vs. Chloro and fluoro substituents (e.g., ) introduce halogen bonding capabilities, which can enhance interactions with biomolecules.

Backbone Modifications: The α,β-unsaturated backbone in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid lowers the pKa of the carboxylic acid (≈3.5 vs. ≈4.5 for saturated analogues), affecting ionization under physiological conditions .

Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility, whereas the ethoxycarbonyl group in enhances solubility in organic solvents like ethanol or DMSO.

Biological Activity: Chloro and aminocarbonyl substituents (e.g., ) are associated with enhanced enzyme inhibition, likely due to hydrogen bonding and hydrophobic interactions.

Biological Activity

2-Amino-4-(4-nitroanilino)-4-oxobutanoic acid hydrochloride, also known by its CAS number 42075-29-6, is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H12ClN3O5
  • Molecular Weight : 279.69 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 461.7 °C at 760 mmHg
  • Melting Point : Not available
  • Solubility : Soluble in water and organic solvents

The compound exhibits several biological activities through various mechanisms, including:

  • Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
  • Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. For instance, studies have demonstrated over 90% inhibition of H460 lung cancer cell growth at concentrations as low as 20 μg/mL .
  • Anti-inflammatory Properties : The compound modulates inflammatory pathways, particularly through the inhibition of NF-kB signaling, which is crucial in the inflammatory response .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the cytotoxic effects of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid hydrochloride on various cancer cell lines. The results indicated significant growth inhibition in H460 cells, suggesting potential for development as an anti-cancer agent.
  • Antibacterial Activity :
    • In vitro tests demonstrated that the compound inhibited the growth of MRSA and other resistant strains, highlighting its potential use as an antibiotic agent. The minimal inhibitory concentration (MIC) was determined to be effective at concentrations below 50 μg/mL .
  • Mechanistic Insights into Apoptosis :
    • Further investigations revealed that the compound triggers apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of MRSA growth
Cytotoxicity>90% inhibition of H460 cell growth
Anti-inflammatoryModulation of NF-kB signaling
Apoptosis InductionActivation of caspase pathways

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